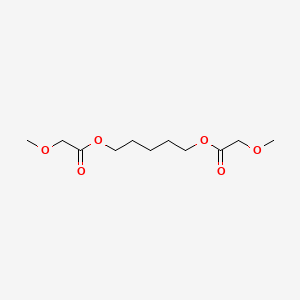

Pentane-1,5-diyl bis(methoxyacetate)

Description

Properties

CAS No. |

38342-45-9 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate |

InChI |

InChI=1S/C11H20O6/c1-14-8-10(12)16-6-4-3-5-7-17-11(13)9-15-2/h3-9H2,1-2H3 |

InChI Key |

OIJZGVLNGJLLCG-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)OCCCCCOC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Pentane-1,5-diol with Methoxyacetic Acid

A classical approach involves the direct esterification of pentane-1,5-diol (1,5-pentanediol) with methoxyacetic acid using acid catalysts and dehydrating agents to drive the reaction to completion.

- Reaction conditions : Typically, the diol and methoxyacetic acid are refluxed together in an inert solvent such as toluene or dichloromethane with acid catalysts like p-toluenesulfonic acid or sulfuric acid.

- Dehydration : Removal of water formed during esterification is crucial and can be achieved by azeotropic distillation or use of molecular sieves.

- Yields : Yields vary depending on conditions but can reach moderate to high values (~70-85%).

- Purification : The ester product is purified by vacuum distillation or column chromatography.

This method is straightforward but may require long reaction times and careful control of water removal to avoid hydrolysis.

Use of Activated Ester Derivatives

Using activated esters of methoxyacetic acid (e.g., methoxyacetyl chloride or methoxyacetyl anhydride) allows rapid esterification with pentane-1,5-diol.

- Reaction conditions : The diol is treated with the activated ester in the presence of a base such as triethylamine in an inert solvent.

- Considerations : This method requires handling of reactive acylating agents and careful control to avoid side reactions.

- Yields : Typically high, with rapid reaction times.

Catalytic Carbonylation Routes (Green Chemistry Approach)

A recent patent describes a green synthesis route for related diester and diisocyanate compounds avoiding toxic reagents like phosgene. Although focused on 1,5-pentanediamine derivatives, the methodology can be adapted for diol esterification using carbonylation agents with alkoxy substituents (including methoxy groups) in alcoholic solvents such as methanol or ethanol.

- Key features :

- Use of carbonylation agents with methoxy or other alkoxy groups.

- Solvents include methanol, ethanol, or their mixtures.

- Reaction in sealed tubes at moderate temperatures (e.g., 100 °C).

- Avoidance of toxic reagents, aligning with green chemistry principles.

- Applicability : This approach is promising for scalable synthesis of pentane-1,5-diyl bis(methoxyacetate) with improved safety and environmental profile.

Other Synthetic Considerations

- Starting material availability : Pentane-1,5-diol is commercially available and can be synthesized via hydrogenation of glutaric acid derivatives or other routes.

- Reaction monitoring : Techniques such as NMR, HPLC, and LC-MS are used to confirm product formation and purity.

- Purification : Silica gel chromatography and high vacuum distillation are common purification methods.

Comparative Data Table of Preparation Methods

| Method | Reagents & Catalysts | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | Pentane-1,5-diol, Methoxyacetic acid, p-TsOH | Toluene, DCM | Reflux (~110 °C) | Several hours | 70-85 | Requires water removal, acid catalyst |

| Carbodiimide-Mediated | Pentane-1,5-diol, Methoxyacetic acid, DIC, DMAP | DCM | Room temperature | 4-16 hours | 80-90 | Mild conditions, easy purification |

| Activated Ester Acylation | Pentane-1,5-diol, Methoxyacetyl chloride, TEA | DCM or similar | 0-25 °C | 1-3 hours | 85-95 | Requires handling of acyl chlorides |

| Catalytic Carbonylation (Patent) | 1,5-Pentanediamine analogs, Carbonylation agent | Methanol, ethanol | ~100 °C | 24-36 hours | Not specified | Green chemistry, avoids toxic reagents |

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(methoxyacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Pentane-1,5-diyl bis(methoxyacetate) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(methoxyacetate) involves its ability to participate in esterification and etherification reactions. The ester groups can undergo hydrolysis to release methoxyacetic acid, which can further interact with various biological targets. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its nucleophilicity and electrophilicity .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Ester vs. Amide Linkages : Pentane-1,5-diyl bis(methoxyacetate) contains ester bonds, which are more hydrolytically labile compared to the amide bonds in benzamide derivatives (e.g., compounds 15a, 15c) . This makes the former more suitable for controlled-release applications.

- Substituent Effects : Methoxy groups in the target compound enhance solubility in organic solvents, whereas benzyloxy or fluorinated groups (e.g., in ) improve electronic properties or binding specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The methoxyacetate ester’s polarity likely grants superior solubility in polar solvents (e.g., methanol, acetone) compared to benzamide derivatives, which require polar aprotic solvents like DMF .

- Stability : Amide-based analogs exhibit higher thermal and hydrolytic stability due to stronger hydrogen bonding and resonance stabilization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentane-1,5-diyl bis(methoxyacetate), and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is synthesized via esterification of pentane-1,5-diol with methoxyacetic acid derivatives (e.g., acid chlorides or activated esters). Optimization involves controlling stoichiometry (molar ratios of diol to acylating agent), temperature (typically 60–100°C), and catalysis (e.g., DMAP or H₂SO₄). Solvent selection (e.g., dichloromethane or THF) impacts yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted diol or monoester byproducts .

Q. How can researchers characterize the purity and structural integrity of Pentane-1,5-diyl bis(methoxyacetate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm ester linkages via ¹H NMR (δ ~4.1–4.3 ppm for methylene protons adjacent to ester groups) and ¹³C NMR (δ ~170–175 ppm for carbonyl carbons).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ ~210–220 nm) to assess purity and quantify impurities .

Q. What are the known stability profiles of Pentane-1,5-diyl bis(methoxyacetate under varying storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Hydrolytic Degradation : Expose the compound to aqueous buffers (pH 4–9) at 25–40°C and monitor ester hydrolysis via HPLC.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (typically >150°C for similar esters). Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent moisture absorption .

Q. What are the typical applications of Pentane-1,5-diyl bis(methoxyacetate) in pharmaceutical or material science research?

- Methodological Answer : The compound may serve as:

- Plasticizer or Crosslinker : In polymer networks due to its flexible pentane backbone and ester termini.

- Prodrug Intermediate : Methoxyacetate esters are often used to enhance drug solubility or bioavailability.

- Model Compound : For studying ester hydrolysis kinetics in enzymatic or catalytic systems .

Advanced Research Questions

Q. How can reaction mechanisms for Pentane-1,5-diyl bis(methoxyacetate hydrolysis be elucidated under enzymatic vs. acidic conditions?

- Methodological Answer :

- Kinetic Studies : Compare pseudo-first-order rate constants (kₒbₛ) under acidic (HCl, pH 2) vs. enzymatic (lipase/esterase) conditions.

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolyzed products via MS.

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers for hydrolysis pathways .

Q. How should researchers address contradictory data in solubility or reactivity studies of Pentane-1,5-diyl bis(methoxyacetate?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity, temperature control, and instrument calibration.

- Controlled Variable Testing : Systematically vary parameters (e.g., solvent polarity, ionic strength) to isolate confounding factors.

- Cross-Validation : Compare results with structurally analogous esters (e.g., 1,5-pentanediol dibenzoate) to identify trends .

Q. What advanced techniques are used to study interactions between Pentane-1,5-diyl bis(methoxyacetate) and polymeric matrices?

- Methodological Answer :

- Dynamic Mechanical Analysis (DMA) : Assess glass transition temperature (Tg) shifts in polymer blends.

- Small-Angle X-ray Scattering (SAXS) : Probe nanoscale phase separation or aggregation.

- Molecular Dynamics Simulations : Model ester-polymer interactions (e.g., hydrogen bonding, van der Waals forces) using software like GROMACS .

Q. How can computational tools predict the environmental or toxicological behavior of Pentane-1,5-diyl bis(methoxyacetate?

- Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) to estimate biodegradability or toxicity.

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 to forecast absorption, distribution, and ecotoxicity.

- PubChem Data Integration : Cross-reference with structurally similar esters (e.g., diethyl glutarate) to infer environmental persistence .

Q. What safety protocols are critical when handling Pentane-1,5-diyl bis(methoxyacetate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or high-temperature experiments.

- Emergency Procedures : For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste. In case of exposure, follow SDS guidelines for ester compounds (e.g., rinsing with water, seeking medical attention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.